N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that combines a brominated aromatic ether with a methoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(4-bromo-2-methylphenoxy)propan-1-ol.
Amination: The resulting alcohol is further reacted with 3-methoxypropylamine under basic conditions to yield the final product, N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine.
Oxalate Formation: The amine is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: 3-(4-bromo-2-methylphenoxy)propyl-3-oxopropan-1-amine.
Reduction: N-[3-(2-methylphenoxy)propyl]-3-methoxypropan-1-amine.
Substitution: N-[3-(4-azido-2-methylphenoxy)propyl]-3-methoxypropan-1-amine.
Scientific Research Applications
N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated aromatic ether moiety may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-chloro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-[3-(4-fluoro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
N-[3-(4-iodo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-10-4-8-16-7-3-9-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLROCLQGIXRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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